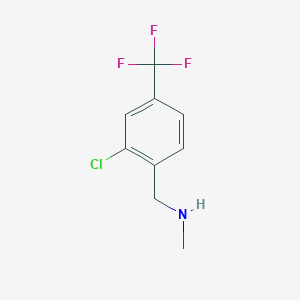

(2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine

Description

Properties

IUPAC Name |

1-[2-chloro-4-(trifluoromethyl)phenyl]-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3N/c1-14-5-6-2-3-7(4-8(6)10)9(11,12)13/h2-4,14H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBMWUDDHUDMSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=C(C=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine typically involves the reaction of (2-Chloro-4-trifluoromethyl-benzyl) chloride with methylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of (2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Types of Reactions:

Oxidation: (2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles like hydroxide, alkoxide, or thiolate ions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

Oxidation: Amides, nitriles.

Reduction: Primary amines.

Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Development

1.1 Anticancer Properties

Recent studies have indicated that compounds containing trifluoromethyl groups, such as (2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine, exhibit significant anticancer activities. For instance, a study demonstrated that a related compound, 1-[3-(trifluoromethyl)benzyl]urea, effectively inhibited cell proliferation and showed promise as an anticancer agent by inhibiting angiogenesis in tumor tissues . The structural similarity of (2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine suggests potential similar mechanisms that warrant further investigation.

1.2 Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in cancer progression. Computational docking studies suggest that it can bind effectively to matrix metalloproteinases (MMPs), which are critical in tumor growth and metastasis. The binding affinities reported for related compounds indicate that (2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine may exhibit comparable inhibitory effects .

Synthesis and Characterization

2.1 Synthetic Routes

The synthesis of (2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine can be achieved through various chemical reactions involving the chlorination of the corresponding benzylamine derivatives followed by trifluoromethylation. The methods include:

- Chlorination : Using reagents such as thionyl chloride to introduce the chlorine atom.

- Trifluoromethylation : Employing trifluoromethylating agents like trifluoromethyl iodide or other CF3 sources.

These synthetic pathways have been optimized to enhance yield and purity, making the compound accessible for further research applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of (2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine in therapeutic applications. SAR studies have shown that modifications to the benzyl moiety significantly influence biological activity. For example, variations in substituents on the aromatic ring can alter potency against cancer cell lines, indicating a need for systematic exploration of derivatives .

Case Studies

4.1 In Vivo Studies

In vivo studies using chick chorioallantoic membrane assays have shown promising results for related compounds with similar structures. These studies demonstrated significant inhibition of tumor growth and angiogenesis, suggesting that (2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine could also exhibit these beneficial effects when tested under similar conditions .

4.2 Clinical Implications

The potential clinical implications of this compound extend to its use in combination therapies for cancer treatment, where it may enhance the efficacy of existing chemotherapeutic agents through synergistic effects observed in preliminary studies .

Mechanism of Action

The mechanism of action of (2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

4-Chloro-2-(trifluoromethyl)benzenamine

- Structure : Aniline derivative with Cl at the 2-position and CF₃ at the 4-position.

- Molecular Formula : C₇H₅ClF₃N

- Molecular Weight : 195.57 g/mol

- Key Properties: Boiling Point: 339.7–361 K (66.7–87.9°C) under reduced pressure (0.004–0.013 bar) . Key Difference: The amine group is directly attached to the benzene ring (aniline structure), unlike the benzyl-methyl-amine moiety in the target compound.

(2-Chloro-4-fluorophenyl)methylamine

- Structure : Benzyl-methyl-amine with Cl at the 2-position and fluorine (F) at the 4-position.

- Molecular Formula : C₈H₉ClFN

- Molecular Weight : 173.62 g/mol

- Key Differences :

4-Chloro-ortho-toluidine (4-Chloro-2-methylaniline)

- Structure : Aniline derivative with Cl at the 4-position and methyl (CH₃) at the 2-position.

- Molecular Formula : C₇H₈ClN

- Molecular Weight : 141.60 g/mol

- Key Differences :

Structural and Functional Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Properties/Applications |

|---|---|---|---|---|

| (2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine | C₉H₉ClF₃N | 223.63 (calculated) | Cl (2), CF₃ (4), benzyl-methyl-amine | Potential agrochemical/pharmaceutical intermediate due to CF₃ group |

| 4-Chloro-2-(trifluoromethyl)benzenamine | C₇H₅ClF₃N | 195.57 | Cl (2), CF₃ (4), aniline | High volatility under reduced pressure |

| (2-Chloro-4-fluorophenyl)methylamine | C₈H₉ClFN | 173.62 | Cl (2), F (4), benzyl-methyl-amine | Lower molecular weight and polarity vs. CF₃ analogs |

| 4-Chloro-ortho-toluidine | C₇H₈ClN | 141.60 | Cl (4), CH₃ (2), aniline | Electron-donating CH₃ group enhances ring reactivity |

Research Findings and Implications

Electronic Effects

- The CF₃ group in the target compound is strongly electron-withdrawing, deactivating the benzene ring and directing further electrophilic substitutions to specific positions. This contrasts with methyl or fluorine substituents in analogs, which have milder electronic effects .

Biological Activity

(2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzyl amine structure with a chlorine atom and a trifluoromethyl group, which are known to enhance biological activity. The presence of these functional groups can significantly influence the compound's interaction with biological targets.

Synthetic Routes

The synthesis of (2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine typically involves:

- Nucleophilic substitution reactions where the amine group attacks an electrophilic carbon.

- Optimization of reaction conditions such as temperature and solvent to improve yield and purity.

Industrial Production

In industrial applications, scaling up the synthesis may involve continuous flow reactors, which enhance efficiency and yield compared to traditional batch methods.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit significant antimicrobial activity. A study demonstrated that similar compounds showed efficacy against various bacterial strains, suggesting that (2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine may possess comparable properties .

Anticancer Activity

Recent findings suggest that compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, related compounds demonstrated effective binding to matrix metalloproteinases (MMPs), which are crucial in cancer progression . This indicates that (2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine could potentially inhibit tumor growth through similar mechanisms.

Structure-Activity Relationship (SAR)

Understanding the SAR of (2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine is essential for optimizing its biological activity:

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Chlorine Substitution : Influences receptor binding affinity and selectivity.

Case Studies

- Antimicrobial Efficacy : In vitro studies on structurally related compounds have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria. These studies highlight the potential for developing (2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine as a novel antimicrobial agent .

- Cancer Research : A study utilizing a chick chorioallantoic membrane model indicated that related compounds effectively inhibited angiogenesis in tumors, suggesting a potential application in cancer therapy .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 202.63 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in organic solvents |

| Antimicrobial Activity | Effective against E. coli |

| Anticancer Activity | Inhibits MMP activity |

Q & A

Q. What are the recommended synthetic routes for (2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine?

A common approach involves reductive amination or nucleophilic substitution starting from halogenated benzyl precursors. For example, similar compounds (e.g., 4-chloro-2-(trifluoromethyl)benzenamine) are synthesized via coupling reactions using amines and halogenated aryl intermediates under reflux conditions with catalysts like Pd or Cu . A specific protocol from describes starting with 4-chloro-2-methylamine and formamidine derivatives, achieving yields of ~22–33% via stepwise alkylation and condensation . Optimizing solvent polarity (e.g., DMF or THF) and temperature (80–120°C) can enhance reaction efficiency.

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of:

- Chromatography : HPLC or GC-MS to assess purity, referencing retention indices from NIST data .

- Spectroscopy :

Q. What are the key physical properties critical for experimental handling?

Critical properties include:

- Boiling/Melting Points : Reported boiling points vary (e.g., 339.7–361 K under reduced pressure ), necessitating validation via differential scanning calorimetry (DSC).

- Solubility : LogP ~0.97–1.2 (octanol/water) suggests moderate hydrophobicity; use DMSO or ethanol for dissolution .

- Stability : The chloro and trifluoromethyl groups may confer sensitivity to light/moisture; store under inert atmosphere at 2–8°C .

Advanced Research Questions

Q. How can discrepancies in reported physical properties (e.g., boiling points) be resolved during method validation?

Cross-reference data from multiple authoritative sources (e.g., NIST vs. academic syntheses ). Employ reproducibility protocols :

- Measure boiling points using standardized equipment (e.g., rotary evaporators with calibrated pressure sensors).

- Validate via gas chromatography retention times under identical conditions .

- Analyze batch-to-batch variability in synthesized samples to rule out impurities .

Q. What strategies optimize reaction yields in the synthesis of halogenated benzylamines under varying conditions?

- Catalyst Screening : Test Pd/Cu catalysts for coupling efficiency; achieved 33% yield using Pd(OAc)₂ .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amine groups .

- Temperature Gradients : Higher temperatures (e.g., 120°C) may accelerate kinetics but risk decomposition; monitor via TLC .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions at the amine site .

Q. How do electronic effects of the trifluoromethyl and chloro substituents influence reactivity in nucleophilic reactions?

The trifluoromethyl group is strongly electron-withdrawing (-I effect), reducing electron density on the benzene ring and directing electrophilic substitution to meta/para positions. The chloro substituent (-I/+M) further deactivates the ring but can participate in resonance. Together, these effects:

- Reduce Basicity : The amine group becomes less nucleophilic, requiring stronger bases (e.g., NaH) for alkylation .

- Stabilize Intermediates : Resonance stabilization of transition states in SNAr reactions, as seen in for amidine synthesis .

- Impact Spectroscopic Signals : Deshielded aromatic protons in NMR due to electron withdrawal .

Methodological Guidance for Contradictory Data

- Spectral Overlaps : In NMR, unresolved signals (e.g., C4/C6 in ) can be addressed via 2D techniques (HSQC, HMBC) or deuterated solvent shifts.

- Reaction Byproducts : Use LC-MS to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.